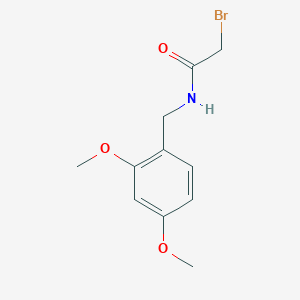
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide
Übersicht
Beschreibung
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide, also known as 2-BnDMBA, is a synthetic compound that is used in scientific research applications. It is a derivative of acetamide, which is a type of carboxylic acid. 2-BnDMBA has been used in a variety of applications, including drug discovery, organic synthesis, and biochemistry. It has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide is related to compounds used as photosensitive protecting groups in synthetic chemistry. These compounds, including variations like 3,5-dimethoxybenzyl and 3,5-dimethoxybenzoinyl, show great promise in the field due to their ability to be manipulated by light, offering controlled and selective activation or deactivation of chemical functionalities in various synthetic processes (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
In environmental sciences, similar structures, such as acetaminophen derivatives, are subject to advanced oxidation processes (AOPs) to treat water and reduce environmental pollution. Compounds like 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide may share structural similarities with these substances, making them potential subjects for environmental degradation studies and AOP applications (Qutob et al., 2022).
Utility in Heterocyclic Synthesis
Compounds structurally related to 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide, like 2-cyano-N-(2-hydroxyethyl) acetamide, show significant importance in the synthesis of novel heterocyclic systems. These compounds serve as crucial intermediates, indicating the potential utility of 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide in similar synthetic pathways for creating valuable heterocyclic molecules (Gouda et al., 2015).
Redox Mediator in Enzymatic Degradation
In enzymatic degradation of organic pollutants, structurally similar compounds to 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide could serve as redox mediators, enhancing the efficiency and range of substrate degradation. This application is crucial in treating industrial wastewater and addressing recalcitrant organic pollutants, potentially positioning compounds like 2-Bromo-n-(2,4-dimethoxybenzyl)acetamide as valuable tools in environmental remediation processes (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIPTNMLRVAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(2,4-dimethoxybenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
![2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)







![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)

